2-Amino-1,3-dimethylguanidine hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

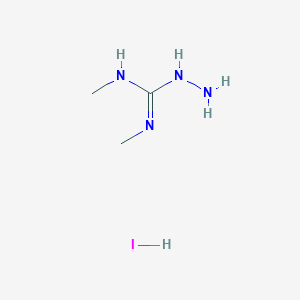

2-Amino-1,3-dimethylguanidine hydroiodide is a guanidinium-containing compound with the molecular formula C5H13N4·HI and a molecular weight of 268.1 g/mol.

準備方法

The synthesis of 2-Amino-1,3-dimethylguanidine hydroiodide can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides straightforward and efficient access to diverse guanidines in yields up to 81% under mild conditions . The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . Industrial production methods may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines .

化学反応の分析

2-Amino-1,3-dimethylguanidine hydroiodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include thioureas, thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . Major products formed from these reactions include N,N′-disubstituted guanidines and other guanidinium derivatives .

科学的研究の応用

2-Amino-1,3-dimethylguanidine hydroiodide has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, it is used in the development of pharmaceuticals and other therapeutic agents. The compound’s unique guanidinium structure allows it to play key roles in various biological functions and biochemical processes .

作用機序

The mechanism of action of 2-Amino-1,3-dimethylguanidine hydroiodide involves its interaction with molecular targets and pathways in biological systems. The guanidinium group is known to interact with various enzymes and receptors, modulating their activity and influencing cellular processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

類似化合物との比較

2-Amino-1,3-dimethylguanidine hydroiodide can be compared with other guanidinium-containing compounds, such as N,N′-disubstituted guanidines and S-methylisothioureas . These compounds share similar structural features but differ in their reactivity, stability, and biological activity . The unique properties of this compound, such as its specific guanidinium structure and interaction with molecular targets, distinguish it from other similar compounds .

生物活性

2-Amino-1,3-dimethylguanidine hydroiodide (CAS No. 71440-83-0) is a guanidinium compound with the molecular formula C5H13N4·HI and a molecular weight of 268.1 g/mol. This compound has garnered interest in biological research due to its potential interactions with various molecular targets and pathways.

The synthesis of this compound can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method allows for efficient production while maintaining the integrity of the guanidinium structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H13N4·HI |

| Molecular Weight | 268.1 g/mol |

| IUPAC Name | 1-amino-2,3-dimethylguanidine; hydroiodide |

| CAS Number | 71440-83-0 |

This compound exhibits biological activity primarily through its interaction with enzymes and receptors in cellular systems. The guanidinium group enables it to modulate the activity of various proteins, influencing cellular processes such as signaling pathways and metabolic functions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications. For instance, its role as a precursor in the synthesis of heterocycles has been explored, indicating its utility in drug development.

Study Example: Modulation of Enzyme Activity

A study investigated the effects of this compound on nitric oxide synthase (NOS) activity. The results demonstrated that the compound could enhance NOS activity, leading to increased nitric oxide production, which is vital for various physiological processes such as vasodilation and neurotransmission .

Comparative Analysis with Similar Compounds

When compared to other guanidinium-containing compounds like N,N'-disubstituted guanidines, this compound shows distinct advantages in terms of solubility and bioavailability. These properties make it a favorable candidate for further pharmacological studies.

Table 2: Comparison with Similar Compounds

| Compound | Solubility | Bioavailability | Notable Activity |

|---|---|---|---|

| 2-Amino-1,3-dimethylguanidine | High | High | NOS modulation |

| N,N'-Disubstituted Guanidines | Moderate | Moderate | Variable enzyme interaction |

| S-Methylisothioureas | Low | Low | Limited therapeutic applications |

特性

IUPAC Name |

1-amino-2,3-dimethylguanidine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4.HI/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOKBKZRXOPPTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991841 |

Source

|

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71440-83-0 |

Source

|

| Record name | NSC72520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。